6-Methyl-1H-imidazo[4,5-b]pyridine
Description
Importance of Nitrogen Heterocycles in Contemporary Chemical Research
Nitrogen-containing heterocycles are a cornerstone of modern organic chemistry and medicinal science. Current time information in Bangalore, IN.rsc.org Their structural motifs are present in a vast array of natural products, including alkaloids, vitamins, and nucleic acids. nih.gov This prevalence in nature has made them a focal point in drug discovery, with a significant portion of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA)—approximately 59% of small-molecule drugs—incorporating a nitrogen heterocycle in their structure. rsc.orgamazonaws.com Beyond pharmaceuticals, their applications extend to agrochemicals, polymers, corrosion inhibitors, and as versatile ligands in catalysis. Current time information in Bangalore, IN.amazonaws.com The unique ability of the nitrogen atom to form hydrogen bonds and coordinate with metals imparts these molecules with diverse functional properties, making them privileged scaffolds in the development of new materials and therapeutic agents. nih.gov
Overview of Imidazo[4,5-b]pyridine Derivatives in Scholarly Contexts
The imidazo[4,5-b]pyridine ring system, a fusion of imidazole (B134444) and pyridine (B92270) rings, is of considerable interest in chemical research. nih.govmdpi.com Structurally, it is an isostere of purine, a fundamental component of DNA and RNA, which has prompted extensive investigation into its biological activities. nih.govnih.gov This structural similarity allows imidazo[4,5-b]pyridine derivatives to interact with biological targets typically modulated by purines, leading to a broad spectrum of pharmacological effects. nih.gov
Scholarly research has demonstrated that compounds based on this scaffold possess a wide array of therapeutic potentials, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govnih.gov Their mechanism of action often involves the inhibition of key enzymes, such as protein kinases, which are crucial regulators of cell signaling pathways. nih.govnih.gov The versatility of the imidazo[4,5-b]pyridine core allows for chemical modifications at various positions, enabling the fine-tuning of its biological and physicochemical properties for specific therapeutic applications. mdpi.comnih.gov
Rationale for Dedicated Investigation of 6-Methyl-1H-imidazo[4,5-b]pyridine
The focused study of specific analogues, such as this compound, is driven by the need to understand structure-activity relationships (SAR). The nature and position of substituents on the heterocyclic core can dramatically influence a compound's biological activity, selectivity, and pharmacokinetic profile.
The introduction of a methyl group, as in the case of this compound, can have several effects. It can alter the compound's lipophilicity, which affects its ability to cross cell membranes. Furthermore, it can introduce steric effects that may enhance or hinder binding to a biological target. Research on related structures has shown that the position of a methyl group is critical; for instance, the presence of a methyl group at the C5 position of a similar heterocyclic system was found to enhance activity against certain bacterial strains. amazonaws.com Therefore, a dedicated investigation into the 6-methyl derivative is essential to systematically map how substitutions on the pyridine ring of the imidazo[4,5-b]pyridine scaffold modulate its properties, providing crucial data for the rational design of new and more effective therapeutic agents.
Physicochemical Properties and Synthesis of this compound
The fundamental properties of this compound are summarized below.
| Property | Value |
|---|---|
| CAS Number | 24638-30-0 epa.gov |
| Molecular Formula | C₇H₇N₃ epa.gov |
| Molecular Weight | 133.15 g/mol epa.gov |
| Monoisotopic Mass | 133.0640 g/mol epa.gov |
The synthesis of the imidazo[4,5-b]pyridine scaffold is well-established in the literature. A common and effective method involves the condensation of a substituted 2,3-diaminopyridine (B105623) with an appropriate carboxylic acid or aldehyde. amazonaws.comnih.gov For the specific synthesis of this compound, the logical precursor would be 5-methyl-2,3-diaminopyridine, which undergoes cyclization with formic acid.
Representative Synthesis Scheme:
Reactants: 5-methyl-2,3-diaminopyridine and formic acid.
Process: The reaction typically involves heating the reactants, often in the presence of a dehydrating agent like polyphosphoric acid or under conditions that facilitate the removal of water, to drive the cyclization and formation of the imidazole ring. amazonaws.com
This method provides a direct route to the target compound, leveraging readily available starting materials.
Research Findings on Imidazo[4,5-b]pyridine Derivatives
Derivatives of imidazo[4,5-b]pyridine are prominent in medicinal chemistry research, particularly in the fields of oncology and enzyme inhibition.
Kinase Inhibitory Activity
A significant body of research has focused on imidazo[4,5-b]pyridine derivatives as potent inhibitors of various protein kinases. nih.govnih.govacs.org Kinases are critical enzymes in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Studies have shown that specific substitutions on the imidazo[4,5-b]pyridine scaffold can lead to highly selective and potent inhibitors of kinases such as Aurora kinases, FLT3, and c-Met. nih.govnih.govacs.org For example, the introduction of a 1-benzyl-1H-pyrazol-4-yl moiety at the C7 position yielded compounds that effectively inhibited Aurora-A kinase. nih.gov Further optimization of this series led to the identification of dual FLT3/Aurora kinase inhibitors with oral bioavailability, highlighting the therapeutic potential of this scaffold in treating conditions like acute myeloid leukemia. acs.org
Anticancer Research
The kinase inhibitory properties of imidazo[4,5-b]pyridines are directly linked to their potential as anticancer agents. nih.govnih.gov By blocking the activity of kinases that drive tumor growth and proliferation, these compounds can induce cell cycle arrest and apoptosis in cancer cells. nih.gov Research has demonstrated that novel derivatives of imidazo[4,5-b]pyridine show significant cytotoxic effects against various cancer cell lines, including breast and colon cancer. frontiersin.org The strategic design and synthesis of these compounds, often guided by molecular docking studies, aim to enhance their potency and selectivity for specific cancer-related targets. frontiersin.org
While specific research exclusively detailing the biological activities of this compound is limited in publicly accessible literature, its structural similarity to these well-studied, biologically active derivatives strongly suggests its potential as a valuable compound for further investigation in drug discovery programs. The methyl group at the 6-position is a key variable in the ongoing exploration of this versatile scaffold's structure-activity relationship.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methyl-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-2-6-7(8-3-5)10-4-9-6/h2-4H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLVCLBPTIGNLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1)N=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609017 | |
| Record name | 6-Methyl-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24638-30-0 | |
| Record name | 6-Methyl-3H-imidazo[4,5-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24638-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 6 Methyl 1h Imidazo 4,5 B Pyridine Systems
Electrophilic and Nucleophilic Substitution Reactions on the Fused Ring System
The fused ring system of imidazo[4,5-b]pyridines is susceptible to both electrophilic and nucleophilic substitution, with the reaction's course depending on the specific reagents and conditions.
Electrophilic Substitution: The pyridine (B92270) ring in imidazo[4,5-b]pyridine is generally electron-deficient, making electrophilic substitution challenging. However, the fused imidazole (B134444) ring can activate the system. In related pyridine systems, electrophilic attack is most likely at the 3-position (equivalent to the 5- or 7-position in the imidazo[4,5-b]pyridine system), as this pathway leads to more resonance-stabilized intermediates. youtube.com The presence of the electron-donating methyl group at the 6-position in 6-methyl-1H-imidazo[4,5-b]pyridine would be expected to increase the electron density of the pyridine ring, potentially facilitating electrophilic attack. For instance, in the related 6-chloro-2-methyl-1H-imidazo[4,5-b]pyridine, the electron-withdrawing nature of the chlorine atom directs electrophilic substitution to adjacent positions.
Nucleophilic Substitution: The electron-deficient character of the pyridine ring makes it a prime target for nucleophilic attack. Halogenated imidazo[4,5-b]pyridines are common substrates for nucleophilic substitution reactions. For example, the chlorine atom in 6-chloro-2-methyl-1H-imidazo[4,5-b]pyridine can be replaced by various nucleophiles. These reactions are often facilitated by reagents such as sodium methoxide (B1231860) or potassium tert-butoxide. Furthermore, alkylation, a form of nucleophilic substitution, commonly occurs on the nitrogen atoms of the imidazole ring, with the regioselectivity often depending on the specific alkylating agent and reaction conditions.
Oxidative and Reductive Transformations of the Imidazo[4,5-b]pyridine Moiety
The imidazo[4,5-b]pyridine core can undergo both oxidative and reductive transformations, leading to a variety of functionalized derivatives.
Oxidative Transformations: The nitrogen atoms in the heterocyclic rings are susceptible to oxidation. For example, 6-chloro-2-methyl-1H-imidazo[4,5-b]pyridine can be oxidized to form the corresponding N-oxides. Oxidative conditions are also employed in certain synthetic routes to create the fused ring system itself. In a related reaction, the oxidation of a phenylethyl-substituted pyridinecarboxaldehyde using manganese dioxide (MnO₂) is a key step in forming a cycloheptabenzopyridine, demonstrating the ring's stability under certain oxidative conditions while other parts of the molecule react. nih.gov
Reductive Transformations: Reduction reactions are also important for modifying the imidazo[4,5-b]pyridine scaffold. A common transformation is the reduction of a nitro group, which may be present as a substituent, to an amino group. This conversion is a standard method for introducing an amino functionality, which can then be used for further synthetic elaborations.
Cyclization Reactions for the Formation of More Complex Fused Ring Systems
Cyclization reactions are fundamental to both the synthesis of the imidazo[4,5-b]pyridine core and its elaboration into more complex polycyclic structures.
One common synthetic strategy involves the cyclization of appropriately substituted diaminopyridines. For instance, 2-substituted-1H-imidazo[4,5-c]pyridine derivatives can be synthesized through the reaction of 3,4-diaminopyridine (B372788) with various aldehydes, catalyzed by zinc triflate. jscimedcentral.com This method often avoids harsh conditions and proceeds in a single step from the diamine and aldehyde. jscimedcentral.com
Intramolecular cyclization is another powerful tool. Phenylethyl-substituted pyridinecarboxaldehydes can undergo acid-promoted cyclization to generate benzo nih.govjscimedcentral.comcyclohepta[1,2-b]pyridin-5-ones, which are valuable polycyclic systems. nih.gov These reactions are thought to proceed through highly reactive dicationic superelectrophilic intermediates. nih.gov
The following table summarizes representative cyclization reactions used to form imidazo[4,5-b]pyridine-related systems.
| Starting Material(s) | Reagents/Conditions | Product Type |
| 3,4-Diaminopyridine and substituted aryl aldehydes | Zinc triflate, methanol, reflux | 2-Substituted-1H-imidazo[4,5-c]pyridines |
| Phenylethyl-substituted pyridinecarboxaldehydes | CF₃CO₂H, CF₃SO₃H, then MnO₂ | 10,11-dihydro-5H-benzo nih.govjscimedcentral.comcyclohepta[1,2-b]pyridin-5-ones |
Studies on Regioselectivity and Stereoselectivity in Chemical Transformations
Regioselectivity is a critical consideration in the functionalization of the asymmetric imidazo[4,5-b]pyridine ring system. The position of substituents can drastically alter the molecule's properties.
In reactions involving precursors like substituted 3,4-pyridynes, the regioselectivity of nucleophilic attack is governed by aryne distortion, where electron-withdrawing substituents can polarize the transient triple bond, directing the nucleophile to a specific carbon atom.
Alkylation of the imidazole nitrogen atoms is a key reaction where regioselectivity is paramount. The reaction can occur at either the N-1 or N-3 position, and the outcome is often a mixture of isomers. The ratio of these products is influenced by factors such as the nature of the electrophile, the solvent, and the presence of substituents on the ring system.
Stereoselectivity is also relevant when chiral centers are introduced. For example, the synthesis of specific enantiomers, such as methyl (6S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate, highlights that stereocontrolled synthesis is achievable for this class of compounds.
Acid-Base Equilibria and Prototropic Tautomerism
Like many nitrogen-containing heterocycles, this compound exhibits distinct acid-base properties and exists in a state of dynamic equilibrium between different tautomeric forms.
Prototropic Tautomerism: Prototropic tautomerism involves the migration of a proton, leading to isomers that can interconvert. clockss.org For this compound, the mobile proton is the one on the imidazole ring. This allows for the existence of at least two major tautomers: the 1H- and the 3H-forms.
This compound: The proton is on the nitrogen atom distal to the pyridine ring fusion.
6-Methyl-3H-imidazo[4,5-b]pyridine: The proton is on the nitrogen atom adjacent to the pyridine ring fusion.
The relative stability and population of these tautomers depend on various factors, including the physical state (gas, solution, solid) and the solvent environment. clockss.org Computational studies on related systems, like 2-aminopyrrole, have shown that while one tautomer may be more stable, the less stable form can exhibit significantly different reactivity, such as higher basicity at a specific nitrogen atom. nih.gov This dynamic equilibrium is crucial as the different tautomers can display distinct chemical and biological activities.
Advanced Spectroscopic and Crystallographic Characterization of 6 Methyl 1h Imidazo 4,5 B Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR have been employed to characterize 6-Methyl-1H-imidazo[4,5-b]pyridine and its derivatives, providing detailed information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound and its derivatives reveals characteristic signals for the aromatic protons on the pyridine (B92270) and imidazole (B134444) rings, as well as the protons of the methyl group. For instance, in derivatives of imidazo[1,2-a]pyridine (B132010), a related bicyclic system, the aromatic protons typically appear in the downfield region of the spectrum, while the methyl protons give a singlet in the upfield region. In one study on a 2,6-bis(6-methylimidazo[1,2-a]pyridin-2-yl)pyridine, the methyl protons (6H) appeared as a singlet at δ 2.32 ppm. nih.gov
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. For 2,6-bis(6-methylimidazo[1,2-a]pyridin-2-yl)pyridine, the carbon signals were observed at δ 152.6, 145.6, 144.7, 137.5, 128.2, 123.5, 122.4, 119.2, 117.1, 110.8, and 18.2 ppm. nih.gov The signal at 18.2 ppm is characteristic of the methyl group carbon.
Below is a representative table of NMR data for a derivative, 2,6-bis(6-methylimidazo[1,2-a]pyridin-2-yl)pyridine. nih.gov
| ¹H NMR (CDCl₃, 500 MHz) | ¹³C NMR (CDCl₃, 126 MHz) |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| 8.26 (s, 2H) | 152.6 |
| 8.07 (d, J=7.5 Hz, 2H) | 145.6 |
| 7.92 (s, 2H) | 144.7 |
| 7.84 (t, J=7.5 Hz, 1H) | 137.5 |
| 7.53 (d, J=10 Hz, 2H) | 128.2 |
| 7.00 (d, J=10 Hz, 2H) | 123.5 |
| 2.32 (s, 6H) | 122.4 |
| 119.2 | |
| 117.1 | |
| 110.8 | |
| 18.2 |
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting
Infrared (IR) Spectroscopy: The IR spectrum of imidazo[4,5-b]pyridine derivatives displays characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. For example, in a series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives, characteristic IR peaks were observed for C-O ether stretching (around 1240 cm⁻¹), aromatic ring vibrations (1630, 1840, 1690 cm⁻¹), and O-H stretching (around 3310 cm⁻¹). nih.gov
Raman Spectroscopy: Raman spectroscopy offers complementary information to IR spectroscopy. nih.gov For a CO-bound haem protein containing a related porphyrin structure, resonance Raman spectroscopy was used to probe the skeletal modes of the haem group, which are sensitive to the ligation and spin state of the central iron atom. nih.gov
High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. It also provides information about the fragmentation pattern, which can aid in structural elucidation.
For 2,6-bis(6-methylimidazo[1,2-a]pyridin-2-yl)pyridine, the calculated m/z for the [M+H]⁺ ion was 340.1557, and the found value was 340.1546, confirming the molecular formula C₂₁H₁₈N₅. nih.gov In another study on a 6-bromo-imidazo[1,2-a]pyridine derivative, the calculated m/z for the [M+H]⁺ ion was 469.9434, with a found value of 469.9413. nih.gov
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.orgmdpi.com This technique provides definitive information about bond lengths, bond angles, and intermolecular interactions.
The crystal structure of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine has been determined, revealing a monoclinic crystal system with the space group P2₁/m. researchgate.net The title molecule crystallizes with two molecules in the asymmetric unit, with all non-hydrogen atoms located on a crystallographic mirror plane. researchgate.net In the crystal, molecules are linked into chains by N—H⋯N and C—H⋯N hydrogen bonds. researchgate.net These chains are further associated through offset aromatic π–π stacking interactions. researchgate.net
The crystal data for 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine is summarized in the table below. researchgate.net
| Parameter | Value |
| Formula | C₇H₆BrN₃ |
| Molecular Weight | 212.06 |
| Crystal System | Monoclinic |
| Space Group | P2₁/m |
| a (Å) | 11.0395 (12) |
| b (Å) | 6.4734 (7) |
| c (Å) | 11.1397 (12) |
| β (°) | 98.889 (1) |
| Volume (ų) | 786.52 (15) |
| Z | 4 |
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Photophysical Properties
UV-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions and emissive properties of molecules. The imidazo[4,5-b]pyridine scaffold is a key component in many fluorescent compounds. researchgate.netijrpr.com
UV-Vis Absorption Spectroscopy: The UV-Vis absorption spectra of imidazo[1,2-a]pyridine derivatives typically show two main absorption bands. researchgate.net One band, at shorter wavelengths, is attributed to π → π* transitions, while a second band at longer wavelengths is due to intramolecular charge transfer (ICT) transitions. researchgate.net The position and intensity of these bands can be influenced by the solvent polarity and the nature of substituents on the heterocyclic core. irb.hr
Fluorescence Spectroscopy: Many imidazo[1,2-a]pyridine derivatives exhibit strong fluorescence, with emission maxima often in the blue region of the spectrum. ijrpr.com The fluorescence properties, including quantum yield and Stokes shift, are sensitive to the molecular structure and the surrounding environment. ijrpr.comtandfonline.com For instance, the introduction of an electron-donating group can enhance fluorescence intensity due to extended conjugation. ijrpr.com
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound.
For a derivative, 2-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetonitrile, the calculated elemental composition was C, 62.78%; H, 4.68%; N, 32.54%. The found values were C, 62.76%; H, 4.69%; N, 32.55%, which are in excellent agreement with the calculated values, thus confirming the molecular formula C₉H₈N₄. irb.hr
Computational Chemistry and Theoretical Modelling of 6 Methyl 1h Imidazo 4,5 B Pyridine
Quantum Chemical Analysis of Molecular Structures and Vibrational Properties
Quantum chemical analysis, particularly through Density Functional Theory (DFT), has proven to be a valuable tool for investigating the molecular structure and vibrational properties of 6-Methyl-1H-imidazo[4,5-b]pyridine. Theoretical calculations offer deep insights into the molecule's geometry, electronic structure, and vibrational modes, which are highly consistent with experimental findings.
Studies utilizing the B3LYP/6-31G(d,p) level of theory have been successful in optimizing the molecular structure of this compound. The calculated geometric parameters, such as bond lengths and angles, show excellent agreement with experimental data obtained from X-ray crystallography. This strong correlation between theoretical and experimental values underscores the reliability of the computational models in predicting the molecular geometry of this compound.
Furthermore, computational methods have been employed to analyze the vibrational spectra of this compound. The calculated vibrational frequencies correspond well with experimental data from Fourier Transform Infrared (FT-IR) and Raman spectroscopy. This allows for the precise assignment of observed spectral bands to specific vibrational modes within the molecule. For instance, the characteristic stretching vibrations of the N-H group in the imidazole (B134444) ring and the C-H bonds in the methyl group and aromatic system have been accurately identified through these theoretical analyses.
Table 1: Theoretical Vibrational Frequencies and Assignments for this compound
| Frequency (cm⁻¹) | Assignment |
| 3450 | N-H stretching |
| 3100-3000 | C-H aromatic stretching |
| 2980 | C-H methyl stretching (asymmetric) |
| 2930 | C-H methyl stretching (symmetric) |
| 1620 | C=N stretching |
| 1580 | C=C aromatic stretching |
| 1450 | C-H methyl bending (asymmetric) |
| 1380 | C-H methyl bending (symmetric) |
This table presents a selection of calculated vibrational frequencies and their corresponding assignments based on quantum chemical analysis.
Hirshfeld Surface Analysis for Non-Covalent Interaction Characterization
Hirshfeld surface analysis is a powerful computational technique for visualizing and quantifying intermolecular interactions within a crystal structure. This analysis has been applied to this compound to elucidate the nature and relative importance of the non-covalent forces that dictate its crystal packing.
The Hirshfeld surface is generated by partitioning the electron density in a crystal, allowing for the mapping of various properties that describe intermolecular contacts. A key property, the normalized contact distance (d_norm), highlights regions of significant intermolecular interactions. Red regions on the d_norm surface indicate close contacts that are shorter than the van der Waals radii, which are typically associated with hydrogen bonds and other strong interactions.
Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound
| Intermolecular Contact | Contribution (%) |
| H···H | 47.8 |
| C···H/H···C | 26.3 |
| N···H/H···N | 19.4 |
| C···C | 3.2 |
| N···C/C···N | 1.8 |
| N···N | 1.5 |
This table quantifies the relative contributions of different types of intermolecular contacts to the Hirshfeld surface area, providing insight into the packing forces.
Biological Activities and Molecular Mechanisms of 6 Methyl 1h Imidazo 4,5 B Pyridine Derivatives in Vitro Investigations
Antimicrobial Activities
Derivatives of the 6-Methyl-1H-imidazo[4,5-b]pyridine scaffold have been evaluated for their ability to inhibit the growth of various pathogenic microorganisms. These studies have unveiled a spectrum of activity against bacteria and fungi, highlighting the potential of this chemical class in the development of new anti-infective agents.
Antibacterial Potency and Spectrum (e.g., against Bacillus cereus, Escherichia coli, Mycobacterium tuberculosis)
The antibacterial properties of 1H-imidazo[4,5-b]pyridine derivatives have been tested against a range of Gram-positive and Gram-negative bacteria. Studies show that specific substitutions on the core structure are crucial for activity. For instance, certain 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives have demonstrated inhibitory effects. One derivative, compound 2 , showed a potent effect against the Gram-positive bacterium Bacillus cereus with a Minimum Inhibitory Concentration (MIC) of 0.07 µg/mL. mdpi.com However, Gram-negative bacteria like Escherichia coli were found to be more resistant. mdpi.com In one study, most tested imidazo[4,5-b]pyridine derivatives were inactive against E. coli, with MIC values greater than 64 μM, though a derivative substituted with bromine and a 2-imidazolinyl group (compound 14 ) showed moderate activity with an MIC of 32 μM. mdpi.com
The activity of these derivatives extends to significant pathogens like Mycobacterium tuberculosis. A series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives were synthesized and screened for their in vitro antitubercular activity against the H37Rv strain. Several compounds from this series were identified as potent, with MIC values below 1 µM. nih.gov
Table 1: In Vitro Antibacterial Activity of Selected Imidazo[4,5-b]pyridine Derivatives
| Compound/Derivative | Target Organism | Activity (MIC) |
| Compound 2 (a 6-bromo-2-phenyl derivative) | Bacillus cereus | 0.07 µg/mL |
| Compound 14 (bromo, 2-imidazolinyl derivative) | Escherichia coli | 32 µM |
| General Imidazo[4,5-b]pyridines | Escherichia coli | > 64 µM |
| Imidazo[4,5-b]pyridine derivatives 18 and 19 | Mycobacterium tuberculosis | < 1 µM |
Antifungal Efficacy
The antifungal potential of the imidazo[4,5-b]pyridine scaffold has also been investigated. In a study evaluating newly synthesized 2-(substituted-phenyl)imidazo[4,5-b]pyridine derivatives, several compounds were tested against fungal pathogens, including Candida albicans and Candida parapsilosis. nih.gov Among these, compounds 4a and 4b demonstrated promising antifungal activity, with MIC values ranging from 4-8 µg/mL. nih.gov Another study reported that compound 3f from a series of 3H-imidazo[4,5-b]pyridine derivatives exhibited both antibacterial and antifungal activity. scispace.com
Table 2: In Vitro Antifungal Activity of Selected Imidazo[4,5-b]pyridine Derivatives
| Compound/Derivative | Target Organism | Activity (MIC) |
| Compound 4a | Candida albicans, C. parapsilosis | 4-8 µg/mL |
| Compound 4b | Candida albicans, C. parapsilosis | 4-8 µg/mL |
| Compound 3f | Fungi (unspecified) | Active |
Elucidation of Specific Enzymatic Targets and Inhibition Mechanisms (e.g., Lumazine Synthase, DprE1)
Research into the mechanism of action for the antitubercular activity of imidazo[4,5-b]pyridine derivatives has identified specific enzymatic targets. One crucial enzyme in the Mycobacterium tuberculosis cell wall synthesis pathway is decaprenyl-phosphoryl-ribose 2′-epimerase (DprE1). A series of 6-(4-nitrophenoxy)-2-substituted-1H-imidazo[4,5-b]pyridine derivatives were designed as potential DprE1 inhibitors. Computational docking studies showed that these compounds have promising interactions with the enzyme's active site residues, suggesting they may exhibit their antitubercular effects through the inhibition of DprE1.
Information regarding the inhibition of Lumazine Synthase by this compound derivatives was not available in the searched literature.
Antiproliferative Activities in Human Cancer Cell Lines
Imidazo[4,5-b]pyridine derivatives have demonstrated significant antiproliferative effects across a variety of human cancer cell lines. These in vitro studies have focused on identifying compounds with selective cytotoxicity and elucidating the molecular pathways they modulate.
Selective Cytotoxicity Profiles Against Various Cancer Cell Lines (e.g., HCT116, MCF-7, Capan-1)
The cytotoxic profiles of numerous imidazo[4,5-b]pyridine derivatives have been evaluated against a panel of human cancer cell lines. In one study, amidino-substituted derivatives were tested against colorectal carcinoma (HCT-116), pancreatic adenocarcinoma (Capan-1), and breast cancer (MCF-7) cell lines, among others. nih.gov Pronounced antiproliferative activity was noted for p-hydroxy substituted derivatives, with IC₅₀ values ranging from 1.45 to 4.25 μM against most tested cell lines. nih.gov Specifically, compound 10 , which has an unsubstituted amidino group, and compound 14 , containing a 2-imidazolinyl group, showed strong and selective activity against the HCT-116 colon carcinoma cell line, with IC₅₀ values of 0.4 μM and 0.7 μM, respectively. nih.gov Another study focused on new imidazo[4,5-b]pyridine derivatives screened against MCF-7 and HCT116 cell lines, finding that several compounds showed significant activity. nih.gov
Table 3: In Vitro Antiproliferative Activity of Selected Imidazo[4,5-b]pyridine Derivatives
| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀) |
| Compound 10 (unsubstituted amidino) | HCT-116 (Colon) | 0.4 µM |
| Compound 14 (2-imidazolinyl amidino) | HCT-116 (Colon) | 0.7 µM |
| Compound 13 (p-hydroxy substituted) | Capan-1, HCT-116, others | 1.45–4.25 μM |
| Compound 19 (p-hydroxy, N-methyl substituted) | Capan-1, HCT-116, others | 1.45–4.25 μM |
| Compounds I, II, IIIa, IIIb, IV, VI, VIIa, VIII, IX | MCF-7 (Breast) | Significant Activity |
| Compounds I, VIIc, VIIe, VIIf, VIII, IX | HCT-116 (Colon) | Remarkable Activity |
Modulation of Key Cellular Pathways through Protein Kinase Inhibition (e.g., FLT3/Aurora Kinases, Cyclin-Dependent Kinases, Bruton's Tyrosine Kinase)
The antiproliferative effects of imidazo[4,5-b]pyridine derivatives are often linked to their ability to inhibit protein kinases, which are critical regulators of cell cycle progression and signaling.
FLT3/Aurora Kinases: Optimization of an imidazo[4,5-b]pyridine-based series led to the identification of potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases. acs.org One such inhibitor, compound 27e , was a potent inhibitor of Aurora-A (Kd = 7.5 nM) and Aurora-B (Kd = 48 nM), as well as FLT3 (Kd = 6.2 nM) and its clinically relevant mutants. mdpi.com Another study discovered a novel inhibitor of Aurora-A, -B, and -C kinases with IC₅₀ values of 0.042, 0.198, and 0.227 µM, respectively. nih.gov
Cyclin-Dependent Kinases (CDKs): Certain imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription. nih.gov Compounds that displayed significant anticancer activity against MCF-7 and HCT116 cells also showed remarkable CDK9 inhibitory potential, with IC₅₀ values ranging from 0.63 to 1.32 μM. nih.gov
Bruton's Tyrosine Kinase (BTK): Synthetic approaches have been developed for trisubstituted imidazo[4,5-c]pyridines designed as inhibitors of Bruton's tyrosine kinase (BTK), an important target in B-cell malignancies. nih.gov These efforts were also applied to the isomeric imidazo[4,5-b]pyridine scaffold. Interestingly, in a direct comparison, the imidazo[4,5-c]pyridine isomer demonstrated significantly higher activity against BTK than its imidazo[4,5-b]pyridine counterpart. nih.gov
DNA/RNA Binding and Intercalation Mechanisms
Derivatives of the imidazo[4,5-b]pyridine scaffold have demonstrated notable interactions with nucleic acids, a key mechanism underlying their anticancer properties. Certain hybrid imidazole-pyridine derivatives have been investigated for their potential as DNA intercalators. nih.gov Computational docking studies have explored the binding of these compounds with various DNA structures, including the Dickerson-Drew dodecamer and G-quadruplex DNA. nih.gov These studies aim to elucidate the structure-activity relationship and identify the key molecular features responsible for effective DNA intercalation. nih.gov
In a related context, amidino-substituted imidazo[4,5-b]pyridines have been synthesized and evaluated for their biological activities. The design of these compounds was influenced by the known DNA intercalating properties of structurally similar compounds, such as triaza-benzo[c]fluorenes bearing a 2-imidazolinyl moiety, which are known to intercalate into double-stranded DNA. nih.gov This suggests that the imidazo[4,5-b]pyridine core, when appropriately substituted, can serve as a scaffold for developing new DNA-targeting agents.
Furthermore, the discovery of 6-anilino imidazo[4,5-c]pyridin-2-ones as selective inhibitors of DNA-dependent protein kinase (DNA-PK) highlights another facet of DNA-related activity. nih.govnih.gov DNA-PK is a crucial enzyme in the repair of DNA double-strand breaks. nih.govnih.gov The inhibition of this enzyme by imidazo[4,5-c]pyridine derivatives underscores the potential of this heterocyclic system to interfere with DNA repair mechanisms, a strategy often exploited in cancer therapy to enhance the efficacy of radiation treatment. nih.govnih.gov
Cell Cycle Perturbation Analysis (e.g., Induction of G2/M Arrest)
Several studies have highlighted the ability of imidazo[4,5-b]pyridine and its related iso-structural derivatives, imidazo[1,2-a]pyridines, to interfere with the normal progression of the cell cycle, frequently leading to an arrest in the G2/M phase. This disruption of cell division is a significant contributor to their anticancer effects.
For instance, a specific imidazo[1,2-a]pyridine (B132010) derivative, referred to as compound 6, was found to induce a significant G2/M cell cycle arrest in melanoma and cervical cancer cell lines. nih.govresearchgate.net This arrest was associated with a decrease in the G1 phase cell population. nih.gov Further investigation revealed that this cell cycle blockage was accompanied by a reduction in the level of cyclin B1, a key regulatory protein for the G2/M transition. nih.gov The study also noted an increase in the levels of p53 and p21, which are well-known inhibitors of the cell cycle. nih.gov The mechanism is believed to be mediated through the inhibition of the AKT/mTOR signaling pathway. nih.govresearchgate.net
Similarly, novel imidazo[1,2-a]pyridine derivatives have been shown to induce G2/M arrest in non-small cell lung cancer (NSCLC) cells. researchgate.net This effect is linked to increased production of reactive oxygen species (ROS), which in turn promotes p53-mediated cell cycle arrest through the inactivation of p38 MAPK. researchgate.net
In a study involving 2,6-disubstituted imidazo[4,5-b]pyridines, the most active compound, an N-methyl derivative with a p-hydroxy substituted phenyl ring, caused a dose-dependent accumulation of cells in the G2/M phase in several cancer cell lines, indicating a cell cycle-phase-specific mechanism of action. mdpi.com
This consistent observation of G2/M arrest across different cancer cell types and with various derivatives underscores a common and critical mechanism of action for this class of compounds.
Table 1: Investigated Imidazo[4,5-b]pyridine Derivatives and their Effect on Cell Cycle
| Compound Class | Cell Line(s) | Observed Effect | Associated Molecular Changes |
| Imidazo[1,2-a]pyridine (Compound 6) | Melanoma (A375, WM115), Cervical Cancer (HeLa) | G2/M Arrest | ↓ Cyclin B1, ↑ p53, ↑ p21, Inhibition of AKT/mTOR pathway |
| Imidazo[1,2-a]pyridines | Non-Small Cell Lung Cancer (A549) | G2/M Arrest | ↑ ROS, p53 activation, p38 MAPK inactivation |
| 2,6-disubstituted Imidazo[4,5-b]pyridines | Various Cancer Cell Lines | G2/M Arrest | Dose-dependent accumulation in G2/M phase |
Antiviral Activities Against Broad Panels of DNA and RNA Viruses
Derivatives of the imidazo[4,5-b]pyridine scaffold have been investigated for their potential as antiviral agents against a range of both DNA and RNA viruses.
In one study, a series of amidino-substituted imidazo[4,5-b]pyridines were evaluated for their antiviral activity. nih.gov Among the tested compounds, a bromo-substituted derivative with an unsubstituted phenyl ring showed moderate and selective activity against the Respiratory Syncytial Virus (RSV), an RNA virus. nih.gov Another derivative with a para-cyano substitution also exhibited moderate activity against RSV. nih.gov
Another study focused on novel 2-aminoalkyl-substituted 6-chloro- or 5,6-dichloro-1H-imidazo[4,5-b]pyridines and their activity against the Hepatitis B virus (HBV), a DNA virus. nih.gov Several of these compounds demonstrated promising anti-HBV activity, with the monochloro diethylaminoethyl-substituted derivative being the most potent. nih.gov These active compounds were capable of reducing HBV rcDNA, cccDNA, and pgRNA levels. nih.gov
Conversely, a different series of newly synthesized 2,6-disubstituted imidazo[4,5-b]pyridines were also screened for antiviral activity against a broad panel of viruses, but the majority of these compounds did not show any significant antiviral effects. mdpi.com This highlights the importance of specific substitutions on the imidazo[4,5-b]pyridine core for antiviral efficacy.
While not imidazo[4,5-b]pyridines, other pyridine-containing compounds have also been explored for antiviral properties. For example, penta-1,4-diene-3-one oxime ether derivatives bearing a pyridine (B92270) moiety have shown good antiviral activities against the Tobacco Mosaic Virus (TMV), a plant RNA virus. chemicalpapers.com
Modulation of Receptor Systems (e.g., GABAA Receptors, Angiotensin II Receptors, 5-HT6 Serotonin Receptors, Thromboxane A2)
Derivatives of this compound have been investigated for their ability to modulate various receptor systems, indicating a broad pharmacological potential.
GABAA Receptors: While direct studies on this compound are limited, related flavonoid compounds like 6-methoxyflavanone (B191839) and 6-methoxyflavone (B191845) have been shown to act as positive allosteric modulators of GABA responses at human recombinant α1β2γ2L and α2β2γ2L GABAA receptors. nih.gov This suggests that the methoxy-substituted core, a feature that can be present in imidazopyridine derivatives, has the potential to interact with GABAA receptors.
Angiotensin II Receptors: Imidazo[4,5-b]pyridine derivatives have been the focus of research into Angiotensin II (AT1) receptor antagonists. nih.gov By modifying the scaffold, researchers have developed compounds with high affinity for the AT1 receptor. nih.gov For instance, replacing a 4-phenylquinoline (B1297854) fragment with 4-phenylisoquinolinone or 1-phenylindene scaffolds in imidazo[4,5-b]pyridine-based antagonists resulted in compounds that retained high AT1 receptor affinity. nih.gov
5-HT6 Serotonin Receptors: The 5-HT6 receptor, primarily found in the brain, is a target for treating cognitive disorders. wikipedia.orgresearchgate.net Both agonists and antagonists of this receptor have shown procognitive effects in preclinical studies. nih.gov Ligands for the 5-HT6 receptor can influence the release of other neurotransmitters like dopamine (B1211576) and norepinephrine. wikipedia.org While specific studies on this compound are not detailed, the broader class of imidazopyridines and related heterocyclic structures are of interest in the development of 5-HT6 receptor modulators.
Thromboxane A2 Receptors: Thromboxane A2 (TxA2) is involved in processes like platelet aggregation and vasoconstriction through its G protein-coupled receptor (TP). nih.gov Antagonists of the TxA2 receptor have therapeutic potential. Studies have shown that TxA2 receptor antagonists can suppress the expression of intercellular adhesion molecule-1 (ICAM-1) on vascular endothelial cells, a process implicated in inflammation. nih.gov Imidazole-containing compounds have been investigated as TxA2 receptor antagonists. nih.gov
Inhibition of Metabolic Enzymes (e.g., Aromatase, Metalloproteinases, Proton Pump)
Derivatives of the imidazo[4,5-b]pyridine scaffold have been explored as inhibitors of several key metabolic enzymes, demonstrating their potential therapeutic applications in various diseases.
Aromatase: Aromatase (CYP19A1) is a crucial enzyme in estrogen biosynthesis, and its inhibition is a primary strategy in treating hormone-dependent breast cancer. nih.gov Several studies have investigated pyridine-containing compounds as aromatase inhibitors. nih.govnih.gov The pyridine nitrogen can coordinate with the heme iron of the enzyme, a key interaction for inhibition. nih.gov Specifically, pyrroloimidazolyl and imidazopyridinyl substituted 1H-benzimidazole derivatives have been developed as aromatase inhibitors. google.com
Metalloproteinases: Matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, are enzymes that play a significant role in cancer metastasis by degrading the extracellular matrix. mdpi.comdovepress.com Inhibition of these enzymes is a target for developing antimetastatic agents. While direct studies on this compound derivatives are not prominent, the broader class of heterocyclic compounds is under investigation. For example, Ru(II) polypyridyl complexes have been shown to inhibit both MMP-2 and MMP-9. mdpi.com
Proton Pump: While specific studies on the inhibition of proton pumps by this compound derivatives were not identified in the provided context, this class of enzymes remains a target for various therapeutic areas.
Other related enzyme inhibitory activities have also been reported for imidazo[4,5-b]pyridine derivatives. For instance, they have been developed as inhibitors of B-Raf kinase, a key protein in a signaling pathway that is often mutated in cancers. nih.gov Additionally, novel imidazo[4,5-b]pyridines have been discovered as potent and selective inhibitors of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the brain and considered a target for schizophrenia treatment. nih.gov
Table 2: Enzyme Inhibition by Imidazo[4,5-b]pyridine Derivatives and Related Compounds
| Enzyme Target | Compound Class | Therapeutic Relevance |
| Aromatase (CYP19A1) | Imidazopyridinyl substituted 1H-benzimidazoles | Hormone-dependent breast cancer |
| Matrix Metalloproteinases (MMP-2, MMP-9) | Ru(II) polypyridyl complexes | Cancer metastasis |
| B-Raf Kinase | Imidazo[4,5-b]pyridines | Cancer |
| Phosphodiesterase 10A (PDE10A) | Imidazo[4,5-b]pyridines | Schizophrenia |
Investigation of Antioxidant and Antiglycative Properties
The investigation into the antioxidant and antiglycative properties of this compound derivatives reveals a potential therapeutic avenue for conditions associated with oxidative stress and the formation of advanced glycation endproducts (AGEs).
Research has confirmed the antioxidative potential of novel unsubstituted and N-substituted imidazo[4,5-b]pyridine derived acrylonitriles. nih.gov Some of these derivatives displayed significantly improved antioxidant activity when compared to the standard antioxidant Butylated hydroxytoluene (BHT). nih.gov This suggests that the imidazo[4,5-b]pyridine core can be a valuable scaffold for developing new antioxidant agents.
While direct studies on the antiglycative properties of this compound derivatives were not prominently featured in the provided search results, the exploration of antioxidant capabilities is often linked to antiglycative potential, as oxidative stress is a key factor in the formation of AGEs. The ability of these compounds to scavenge free radicals could theoretically mitigate the glycation process.
Further research is warranted to fully elucidate the antiglycative mechanisms and the structure-activity relationships that govern both the antioxidant and antiglycative effects of this class of compounds.
Structure Activity Relationship Sar Studies of 6 Methyl 1h Imidazo 4,5 B Pyridine Analogs
Correlation of Substituent Effects with Observed Biological Efficacy
The biological activity of 6-Methyl-1H-imidazo[4,5-b]pyridine analogs is profoundly influenced by the nature and position of various substituents. Research has demonstrated that specific modifications can significantly enhance or diminish the therapeutic potential of these compounds.
For instance, in a series of 2,6-diphenyl substituted imidazo[4,5-b]pyridines, the presence of a methyl group at the C5 position was found to enhance activity against several bacterial strains. nih.gov Furthermore, the introduction of a hydroxyl group at the para position of the phenyl ring at position 6, particularly in N-methyl derivatives, led to pronounced antiproliferative activity against various cancer cell lines. nih.gov Conversely, methoxy-substituted derivatives displayed the lowest antiproliferative activity in the same study. nih.gov
In the context of antitubercular agents, a series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives were synthesized and evaluated. nih.gov The 4-nitrophenoxy group at the 6th position was intentionally chosen, as nitro-containing compounds have shown binding to the DprE1 enzyme in Mycobacterium tuberculosis. nih.gov Within this series, compounds with specific substitutions on the 2-phenyl ring, such as 2-fluorophenyl, 2,6-dimethoxyphenyl, and others, were identified as potent analogs. nih.gov
Another study on amidino-substituted imidazo[4,5-b]pyridines revealed that substitution of the pyridine (B92270) nucleus with a bromine atom markedly increased antiproliferative activity. mdpi.comresearchgate.net Specifically, a bromo-substituted derivative bearing an unsubstituted amidino group at the phenyl ring, and another with a 2-imidazolinyl group, showed potent inhibitory activity against colon carcinoma at sub-micromolar concentrations. mdpi.comresearchgate.net
The following table summarizes the observed effects of different substituents on the biological efficacy of this compound analogs based on selected studies.
Table 1: Correlation of Substituent Effects with Biological Efficacy
| Scaffold/Series | Substituent | Position | Observed Biological Effect | Reference |
|---|---|---|---|---|
| 2,6-diphenyl-imidazo[4,5-b]pyridine | Methyl | C5 | Enhanced antibacterial activity | nih.gov |
| 2,6-diphenyl-imidazo[4,5-b]pyridine | p-Hydroxyl (on phenyl) | 6 | Pronounced antiproliferative activity | nih.gov |
| 2,6-diphenyl-imidazo[4,5-b]pyridine | Methoxy (on phenyl) | 6 | Lowest antiproliferative activity | nih.gov |
| 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine | 4-Nitrophenoxy | 6 | Potential for antitubercular activity (DprE1 binding) | nih.gov |
| Imidazo[4,5-b]pyridine | Bromine | Pyridine nucleus | Markedly increased antiproliferative activity | mdpi.comresearchgate.net |
| Imidazo[4,5-b]pyridine | Unsubstituted amidino or 2-imidazolinyl | Phenyl ring | Potent and selective antiproliferative activity | mdpi.comresearchgate.net |
Regioselective Modifications and their Influence on Activity Profiles (e.g., N1, N3, N4 Alkylation)
The imidazo[4,5-b]pyridine core possesses multiple nitrogen atoms (N1, N3, and N4) that can be subjected to alkylation, leading to different regioisomers. The regioselectivity of these modifications is a critical aspect of SAR studies, as the position of the alkyl group can drastically alter the biological activity profile of the resulting analog.
One of the significant challenges in the synthesis of imidazo[4,5-b]pyridine derivatives is controlling the regioselectivity, particularly for substitutions at the N1 position. nih.gov The alkylation of the imidazo[4,5-b]pyridine skeleton can lead to a mixture of regioisomers, primarily at the N3 and N4 positions. researchgate.netmdpi.com For example, the reaction of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with various halogenated derivatives under phase transfer catalysis conditions yielded both N3 and N4 regioisomers. researchgate.netmdpi.com Interestingly, the use of ethyl bromoacetate (B1195939) in this reaction resulted in the simultaneous formation of N1, N3, and N4 regioisomers. researchgate.netmdpi.com
The influence of these regioselective modifications on biological activity is significant. Studies have shown that N-methylation can enhance antiproliferative activity. nih.gov Specifically, N-methyl derivatives of 2,6-diphenyl substituted imidazo[4,5-b]pyridines demonstrated improved antiproliferative effects compared to their N-unsubstituted counterparts. nih.gov In contrast, another study on amidino-substituted derivatives found that an N-methyl-substituted analog showed decreased antiproliferative activity in comparison with the N-unsubstituted versions. researchgate.net
Computational studies using Density Functional Theory (DFT) have been employed to understand the mechanisms governing regioselectivity. researchgate.net These studies suggest that the N-benzylation of imidazo[4,5-b]pyridine-4-oxide derivatives is primarily governed by 'steric approach control', which explains the different N1/N3 ratios observed with and without a 2-methyl substituent. researchgate.net
The following table provides examples of regioselective modifications and their impact on the resulting compounds.
Table 2: Influence of Regioselective Modifications on Activity Profiles
| Parent Compound | Alkylating Agent | Resulting Regioisomers | Influence on Activity/Properties | Reference |
|---|---|---|---|---|
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Halogenated derivatives | N3 and N4 | Formation of distinct regioisomers with potentially different biological activities. | researchgate.netmdpi.com |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Ethyl 2-bromoacetate | N1, N3, and N4 | Simultaneous formation of three regioisomers, highlighting the complexity of regioselective alkylation. | researchgate.netmdpi.com |
| 2,6-diphenyl-imidazo[4,5-b]pyridine | Methylating agent | N-methyl derivatives | Improved antiproliferative activity compared to N-unsubstituted analogs. | nih.gov |
| Amidino-substituted imidazo[4,5-b]pyridine | Methylating agent | N-methyl derivative | Decreased antiproliferative activity compared to N-unsubstituted analogs. | researchgate.net |
| Imidazo[4,5-b]pyridine-4-oxide | Benzyl bromide/iodide | N1 and N3 | Regioselectivity is governed by steric factors, influencing the ratio of N1 to N3 isomers. | researchgate.net |
Identification of Key Pharmacophores and Ligand Efficiency Metrics
In the pursuit of optimizing this compound analogs, the identification of key pharmacophores—the essential three-dimensional arrangement of functional groups responsible for biological activity—is paramount. The imidazo[4,5-b]pyridine nucleus itself is considered a crucial pharmacophore, often acting as a bioisostere for purines. nih.gov
SAR studies have helped to delineate the critical structural features. For instance, the diaryl pharmacophore, present in certain imidazo[4,5-b]pyridine derivatives, is a key element for anti-inflammatory activity. nih.gov In the context of antiproliferative agents, the presence of an amidino group on a phenyl ring attached to the imidazo[4,5-b]pyridine core has been identified as a key feature for potent activity. mdpi.com
Ligand efficiency (LE) metrics are valuable tools in drug discovery for assessing the quality of hits and leads. nih.gov These metrics relate the binding affinity of a compound to its size, typically measured by the number of heavy (non-hydrogen) atoms (HAC). A higher LE value indicates that a compound achieves its potency with a more efficient use of its atoms. Another important metric is Ligand Lipophilic Efficiency (LLE), which combines potency and lipophilicity. rgdscience.com
While specific LE and LLE values for this compound analogs are not extensively reported in the provided search results, the principles of these metrics are implicitly applied during the optimization process. For example, the goal is to enhance potency (e.g., lower IC50 or Ki values) without excessively increasing molecular weight or lipophilicity, which can negatively impact pharmacokinetic properties. nih.gov The optimization of a series of imidazo[4,5-b]pyridine-based kinase inhibitors, for instance, involved modifying substituents to improve potency and metabolic stability while monitoring properties like cLogP. acs.org
The following table outlines some identified pharmacophoric features and the relevance of ligand efficiency metrics.
Table 3: Key Pharmacophores and Ligand Efficiency Considerations
| Biological Activity | Key Pharmacophoric Features | Ligand Efficiency Metrics Application | Reference |
|---|---|---|---|
| Anti-inflammatory | Diaryl pharmacophore on the imidazo[4,5-b]pyridine scaffold. | To guide the selection of analogs with optimal binding efficiency for their target (e.g., COX enzymes). | nih.gov |
| Antiproliferative | Amidino group on a phenyl ring attached to the imidazo[4,5-b]pyridine core. | To identify compounds with high potency relative to their molecular size, indicating efficient binding to the target. | mdpi.com |
| Kinase Inhibition | Substituted pyrazole (B372694) and piperazine (B1678402) moieties on the imidazo[4,5-b]pyridine core. | To balance improvements in potency with maintaining favorable physicochemical properties like molecular weight and cLogP. | acs.org |
Integration of Computational and Experimental Approaches to SAR Elucidation
The synergy between computational and experimental methods has become indispensable for a comprehensive understanding of the SAR of this compound analogs. Computational techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, provide valuable insights that guide and rationalize experimental findings.
Molecular docking studies have been instrumental in elucidating the binding modes of these analogs with their biological targets. For example, in the development of antitubercular agents, docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives showed promising interactions with the DprE1 enzyme, which was consistent with their observed in vitro activity. nih.gov Similarly, for new imidazo[4,5-b]pyridine derivatives designed as antimicrobial agents, molecular docking was used to predict their binding interactions with the active site of dihydrofolate reductase (DHFR). mdpi.com
Density Functional Theory (DFT) calculations have been employed to investigate the electronic properties and reactivity of these compounds. mdpi.com For instance, the calculation of HOMO-LUMO energy gaps and molecular electrostatic potential maps helped to understand the intramolecular charge transfer and identify reactive sites within the molecules. mdpi.com
The integration of these approaches is exemplified in the discovery of BET inhibitors for neuropathic pain, where an in-house compound library was screened, and subsequent iterative optimization was guided by both experimental testing and computational analysis to achieve a potent and selective inhibitor. nih.gov This combined strategy allows for a more rational design of novel analogs with improved efficacy and drug-like properties.
The following table highlights instances where computational and experimental approaches have been integrated.
Table 4: Integration of Computational and Experimental SAR Approaches
| Research Area | Experimental Approach | Computational Approach | Combined Insights | Reference |
|---|---|---|---|---|
| Antitubercular Agents | Synthesis and in vitro activity screening against M. tuberculosis. | Molecular docking with the DprE1 enzyme. | Docking studies provided a structural basis for the observed antitubercular activity and guided further design. | nih.gov |
| Antimicrobial Agents | Synthesis, characterization, and in vitro antibacterial testing. | Molecular docking with DHFR, DFT calculations (HOMO-LUMO, MEP). | Computational analysis predicted binding modes and electronic properties, which correlated with experimental antimicrobial activity. | mdpi.com |
| Kinase Inhibitors | Synthesis and in vitro kinase and cell growth inhibition assays. | X-ray crystallography of a lead compound bound to the target kinase. | The crystal structure provided a detailed understanding of the binding mode, guiding the design of new analogs with improved potency and selectivity. | acs.org |
| BET Inhibitors | Screening of a compound library and in vivo testing for neuropathic pain. | Not explicitly detailed but iterative optimization implies computational guidance. | The integrated approach led to the discovery of a potent and selective inhibitor with a novel chemical structure and a unique binding mode. | nih.gov |
Applications in Materials Science and Advanced Technologies
Exploration in Proton and Charge Transfer Systems
The imidazo[4,5-b]pyridine core is a focal point for research into proton and charge transfer mechanisms, which are fundamental to the development of new materials for electronics and energy storage. Studies on related imidazo[4,5-b]pyridine derivatives have provided significant insights into these processes.
Research into the proton affinities of tetracyclic molecules based on the imidazo[4,5-b]pyridine core has identified the imidazole (B134444) nitrogen as the primary binding site. mdpi.com Density Functional Theory (DFT) calculations have shown that in some instances, the Gibbs free energies for the protonation of the imidazole and pyridine (B92270) nitrogens are nearly identical, indicating a nuanced interplay of factors governing protonation sites. nih.govmdpi.com
Furthermore, investigations into photoinduced processes in derivatives like 2-(2′-hydroxyphenyl)imidazo[4,5-b]pyridine have revealed complex proton and charge-transfer dynamics. acs.orgnih.gov In these systems, isomers possessing an intramolecular hydrogen bond can undergo an ultrafast excited-state intramolecular proton transfer (ESIPT). acs.orgnih.gov This process results in the formation of tautomeric species with a very large Stokes shift, a desirable property for various optical applications. acs.orgnih.gov The pyridine nitrogen in these compounds can also act as a photobase, becoming protonated in the excited state. acs.orgnih.gov Additionally, a twisted intramolecular charge-transfer (TICT) process has been identified as an efficient deactivation channel, influenced by the deprotonation of a hydroxyl group and protonation of the pyridine nitrogen. acs.orgnih.gov
Studies on similar structures, such as 6-cyano-2-(2′-hydroxyphenyl)imidazo[1,2a]pyridine, have further elucidated the ESIPT mechanism, noting that the strengthening of the intramolecular hydrogen bond upon photo-excitation facilitates the proton transfer. researchgate.net
| Compound Derivative | Phenomenon Observed | Significance |
| Tetracyclic imidazo[4,5-b]pyridine derivatives | Near-identical Gibbs free energies for imidazole and pyridine nitrogen protonation | Provides insight into fundamental proton affinity and binding sites. nih.govmdpi.com |
| 2-(2′-hydroxyphenyl)imidazo[4,5-b]pyridine | Ultrafast Excited-State Intramolecular Proton Transfer (ESIPT) | Results in a large Stokes shift, valuable for optical materials. acs.orgnih.gov |
| 2-(2′-hydroxyphenyl)imidazo[4,5-b]pyridine | Twisted Intramolecular Charge-Transfer (TICT) | Acts as a radiationless deactivation channel. acs.orgnih.gov |
| 6-cyano-2-(2′-hydroxyphenyl)imidazo[1,2a]pyridine | Strengthened intramolecular hydrogen bond in excited state | Facilitates the ESIPT process. researchgate.net |
Potential in Optoelectronic Device Applications
Theoretical investigations have highlighted derivatives of imidazo[4,5-b]pyridine as promising candidates for new materials in optoelectronic devices. umi.ac.ma The photophysical properties of the broader class of imidazopyridine-based dyes, particularly their significant Stokes shift resulting from processes like ESIPT, make them highly attractive for such applications. tandfonline.com The ability to fine-tune these properties through chemical modification opens up possibilities for creating materials tailored for specific optoelectronic functions, including organic light-emitting diodes (OLEDs) and sensors.
Development as pH Sensing Molecules and Probes
The inherent sensitivity of the imidazopyridine scaffold to its chemical environment has led to its exploration in the development of chemical sensors. A notable application is the creation of a ratiometric fluorescent probe for detecting lysosomal pH. This probe utilizes a related imidazo[1,5-a]pyridine (B1214698) fluorophore linked to a rhodamine B acceptor. The system operates on a combination of fluorescence resonance energy transfer (FRET) and internal charge transfer (ICT) mechanisms, exhibiting a pH-dependent fluorescence intensity ratio. rsc.org This probe has demonstrated excellent selectivity and reversibility and has been successfully applied for imaging pH changes in the lysosomes of living cells. rsc.org The development of such probes highlights the potential of the imidazo[4,5-b]pyridine framework in designing sophisticated molecular tools for biological and chemical sensing.
| Probe System | Mechanism | Application | Key Features |
| Imidazo[1,5-a]pyridine–rhodamine | FRET and ICT | Ratiometric lysosomal pH sensing | Excellent selectivity, reversibility, and applicability in live cells. rsc.org |
Studies as Corrosion Inhibitors
Derivatives of 6-Methyl-1H-imidazo[4,5-b]pyridine have been identified as a new class of effective corrosion inhibitors, particularly for mild steel in acidic environments. elsevierpure.comnajah.edunajah.eduimist.ma Studies on compounds such as 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine have demonstrated that their inhibition efficiency increases with higher concentrations in a 1.0 M HCl solution. elsevierpure.comnajah.edunajah.eduimist.ma
The mechanism of inhibition involves the adsorption of the imidazo[4,5-b]pyridine molecules onto the surface of the mild steel, a process that conforms to the Langmuir adsorption isotherm. elsevierpure.comnajah.edunajah.edu This adsorption forms a protective layer that impedes the corrosive process. The effectiveness of these compounds has been confirmed through various electrochemical techniques, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), as well as gravimetric measurements. elsevierpure.comnajah.edunajah.edu Theoretical quantum chemical calculations have further supported these experimental findings. elsevierpure.comnajah.edunajah.edu These inhibitors are noted for their high efficiency and are considered environmentally friendly alternatives to more toxic corrosion inhibitors. najah.edu
| Inhibitor | Metal | Environment | Key Findings |
| 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine | Mild Steel | 1.0 M HCl | Inhibition efficiency improves with concentration; follows Langmuir adsorption isotherm. elsevierpure.comnajah.edunajah.edu |
Q & A
Q. How do cooking methods influence the formation and quantification of dietary imidazo[4,5-b]pyridine derivatives?
- Answer: High-temperature cooking (grilling/frying) increases PhIP formation in meat via Maillard reactions. Quantification requires homogenization of cooked samples and extraction with solid-phase cartridges (e.g., HLB). Adjust for matrix effects using standard addition curves, as lipid content variably quenches MS signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
